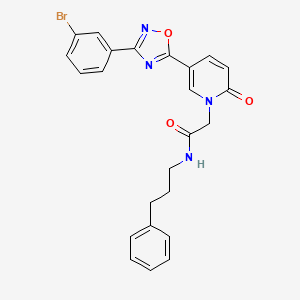

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

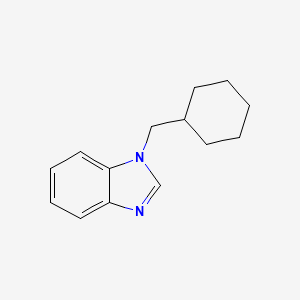

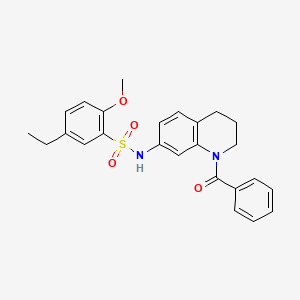

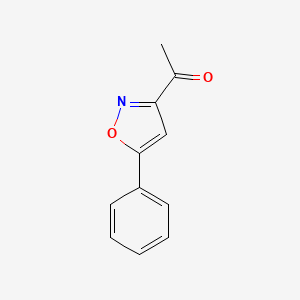

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability. These properties are typically determined experimentally .Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial Activities : A study on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives demonstrated significant antimicrobial and hemolytic activities. These compounds exhibited variable antimicrobial efficacy against selected microbial species, with some displaying potent activity and low toxicity, suggesting their potential for biological applications (Gul et al., 2017).

Anticancer Properties : Research into novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol evaluated their cytotoxicity against various cancer cell lines. The study identified compounds with significant cytotoxic activity, highlighting the potential of such structures in anticancer research (Vinayak et al., 2014).

Insecticidal Activity : Anthranilic diamides analogs containing oxadiazole rings were synthesized and evaluated for their insecticidal activity against certain pests. Some compounds showed promising larvicidal activities, indicating their potential use as insecticidal agents (Li et al., 2013).

Synthesis and Characterization

- NMR Study : A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and characterized using NMR techniques. The study provided detailed structural elucidation and insights into the molecular configuration of the compound, emphasizing the importance of NMR in characterizing such compounds (Ying-jun, 2012).

Potential Applications

- Electron-Transporting/Exciton-Blocking Materials : Research on m-terphenyl oxadiazole derivatives for use in organic light-emitting diodes (OLEDs) showed that these materials could serve as effective electron transporters and exciton blockers, enhancing device efficiency across blue, green, and red OLEDs. The study highlights the versatility of oxadiazole derivatives in electronic applications (Shih et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN4O3/c25-20-10-4-9-18(14-20)23-27-24(32-28-23)19-11-12-22(31)29(15-19)16-21(30)26-13-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-12,14-15H,5,8,13,16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJOQSEEYGXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)

![[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594336.png)

![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)

![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)

![2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one](/img/structure/B2594348.png)

![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)

![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)

![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)